molecular formula C8H9ClN4 B2471995 2-(Chloromethyl)-5,7-dimethyl[1,2,4]triazolo[1,5-a]pyrimidine CAS No. 1201687-89-9

2-(Chloromethyl)-5,7-dimethyl[1,2,4]triazolo[1,5-a]pyrimidine

Cat. No. B2471995
CAS RN: 1201687-89-9
M. Wt: 196.64
InChI Key: VSEUPWULGKBBOB-UHFFFAOYSA-N
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Description

2-(Chloromethyl)-5,7-dimethyl[1,2,4]triazolo[1,5-a]pyrimidine (also known as CMDTP) is a heterocyclic compound found in various natural sources and is used in a variety of scientific research applications. CMDTP is a highly versatile compound that has been used in a variety of laboratory experiments due to its unique properties.

Scientific Research Applications

Herbicidal and Fungicidal Activities

  • Herbicidal and Fungicidal Applications : Compounds synthesized from 2-(Chloromethyl)-5,7-dimethyl[1,2,4]triazolo[1,5-a]pyrimidine have displayed significant herbicidal and fungicidal activities. This includes the design and synthesis of derivatives like 5,7-dimethyl-1,2,4-triazolo[1,5-a]pyrimidine-2-oxoacetohydrazone, which showed good bioactivity in preliminary bioassays (Long De, 2006). Additionally, novel 2-(5,7-dimethyl-1,2,4-triazolo[1,5-a]pyrimidine-2-thio)acetamides have been synthesized, displaying excellent herbicidal activities against various plant species (Shen De-long, 2006).

Antimicrobial and Antiproliferative Activity

  • Antimicrobial and Antiproliferative Properties : Some derivatives of this compound have shown promising results in antimicrobial and antiproliferative activities. Platinum(IV) compounds with 5,7-dimethyl-1,2,4-triazolo[1,5-a]pyrimidine demonstrated in vitro antiproliferative activity against human cell lines (I. Łakomska et al., 2008). Moreover, organoiodine (III)-mediated synthesis of derivatives like 3-aryl/heteroaryl-5,7-dimethyl-1,2,4-triazolo[4,3-c]pyrimidines showed substantial antibacterial activity, outperforming some commercial antibiotics (Ravi P Kumar et al., 2009).

Molecular Synthesis and Characterization

  • Molecular Synthesis and Structural Analysis : Significant work has been done in synthesizing novel derivatives and analyzing their molecular structures. For instance, the synthesis of anthranilic diamides containing 5,7-dimethyl[1,2,4]triazolo[1,5-a]pyrimidine and their confirmation through various spectroscopic methods has been reported (Wei-Li Dong et al., 2008). Additionally, the synthesis of diorganotin(IV) dichloride adducts with 5,7-dimethyl-[1,2,4]triazolo-[1,5-a]pyrimidine and their characterization via spectroscopic techniques have been explored (M. A. Girasolo et al., 2006).

Applications in Organic Light Emitting Devices

  • Organic Light Emitting Properties : The self-assembly of 5,7-dimethyl-1,2,4-triazolo[1,5-a]pyrimidine derivatives into supramolecular microfibers with organic light-emitting properties has been demonstrated. This marks the first instance of molecular self-assembly of such derivatives into functional materials (Zuming Liu et al., 2008).

properties

IUPAC Name

2-(chloromethyl)-5,7-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9ClN4/c1-5-3-6(2)13-8(10-5)11-7(4-9)12-13/h3H,4H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VSEUPWULGKBBOB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC2=NC(=NN12)CCl)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9ClN4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

196.64 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

A mixture of 1-Amino-4,6-dimethyl-1H-pyrimidin-2-ylidene-ammonium 2,4,6-Trimethyl-benzenesulfonate (40 g, 0.1 mol) and NaOH (10 g, 0.2 mol) in 500 mL of EtOH was stirred at 50-60° C. for 1 hour. After chloroacetic acid methyl ester (16.6 g, 0.15 mol) was added, the resultant mixture was stirred at reflux for 4 hours. After being concentrated under reduce pressure, the residue was diluted with water (1000 mL) and extracted with CH2Cl2 (300 mL×3). The combined organic layers were washed with brine (200 mL), dried over Na2SO4, filtered, and concentrated under vacuum. The residue was purified by column chromatography on silica gel (petroleum ether/EtOAc=2/1) to give 2 g of 2-Chloromethyl-5,7-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidine in 9% yield. 1H NMR (300 MHz, DMSO-d6): δ 8.55 (s, 1H), 6.25 (s, 2H), 4.05 (s, 3H), 3.95 (s, 3H); LC-MS (MH+): m/z=196.9, tR (minutes, method A)=0.52
Name
1-Amino-4,6-dimethyl-1H-pyrimidin-2-ylidene-ammonium 2,4,6-Trimethyl-benzenesulfonate
Quantity
40 g
Type
reactant
Reaction Step One
Name
Quantity
10 g
Type
reactant
Reaction Step One
Name
Quantity
500 mL
Type
solvent
Reaction Step One
Quantity
16.6 g
Type
reactant
Reaction Step Two
[Compound]
Name
resultant mixture
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

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